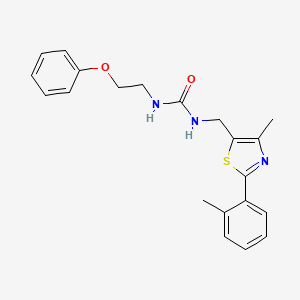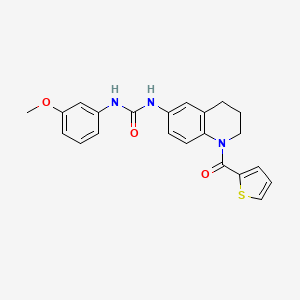![molecular formula C13H14N2O2 B2634625 N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide CAS No. 2411277-95-5](/img/structure/B2634625.png)
N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide, also known as Metyrapone, is a synthetic compound that has been extensively studied for its potential use in scientific research. Metyrapone is a selective inhibitor of the enzyme 11-beta hydroxylase, which is involved in the synthesis of cortisol, a hormone that plays a crucial role in stress response and other physiological processes.
Wirkmechanismus
N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide works by inhibiting the enzyme 11-beta hydroxylase, which is involved in the synthesis of cortisol. By blocking cortisol synthesis, N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide reduces the levels of cortisol in the body, leading to a decrease in stress response and other physiological effects.
Biochemical and Physiological Effects:
N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide has been shown to have a number of biochemical and physiological effects. It reduces the levels of cortisol in the body, leading to a decrease in stress response and an increase in the levels of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH). N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide has also been shown to affect the levels of other hormones, such as testosterone and estrogen. Additionally, N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide has been shown to affect the levels of neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide has several advantages for lab experiments. It is a selective inhibitor of 11-beta hydroxylase, which makes it a useful tool for studying the role of cortisol in various physiological and pathological conditions. N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide is also relatively easy to use and has a well-established safety profile. However, there are some limitations to the use of N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide in lab experiments. It may have off-target effects on other enzymes, and its effects on cortisol levels may not be consistent across different experimental conditions.
Zukünftige Richtungen
For the use of N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide in scientific research include the study of cortisol in aging and age-related diseases, the treatment of psychiatric disorders, and the treatment of other diseases that are influenced by cortisol levels.
Synthesemethoden
N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide can be synthesized using a multi-step process that involves the reaction of 2-methoxypyridine with cyclopropylamine, followed by the addition of propargyl bromide and subsequent deprotection of the resulting intermediate. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide has been widely used in scientific research to study the role of cortisol in various physiological and pathological conditions. It has been used to investigate the effect of cortisol on memory, cognitive function, and stress response. N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide has also been used to study the role of cortisol in depression, anxiety, and other psychiatric disorders. Additionally, N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide has been used in studies of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of cortisol production.
Eigenschaften
IUPAC Name |
N-[1-(2-methoxypyridin-4-yl)cyclopropyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-4-11(16)15-13(6-7-13)10-5-8-14-12(9-10)17-2/h5,8-9H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXSJPDTOKRSTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CC1)C2=CC(=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

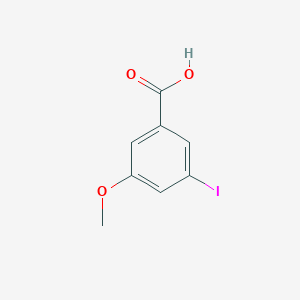
![2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B2634543.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2634544.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2634549.png)
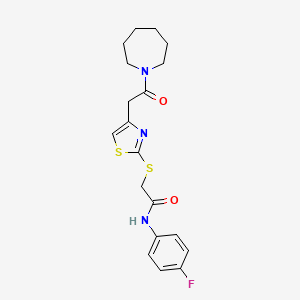
![2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2634551.png)
![Methyl 3-[benzyl({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl})amino]propanoate](/img/structure/B2634552.png)
![2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carbonitrile](/img/structure/B2634554.png)
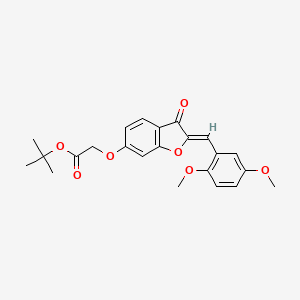

![3-amino-N-(4-phenoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2634561.png)
